N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(15-5-6-17-7-9-19-10-8-17)14-16-11-3-1-2-4-12(11)20-14/h1-4H,5-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCAATAUWWIPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxylic acid.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
2.1.1. 2-[(4-ethylphenoxy)methyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide This compound shares the benzothiazole-carboxamide backbone but replaces the morpholine-ethyl group with a methyl-thiazole substituted by an ethylphenoxymethyl moiety.
2.1.2. N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide This analogue substitutes the morpholine with a triazolone ring bearing cyclopropyl and phenyl groups. The triazolone increases hydrogen-bond acceptor capacity (5 acceptors vs. estimated 4 in the target compound) and topological polar surface area (TPSA: 106 Ų vs. ~100 Ų estimated for the target), suggesting improved solubility. However, the six rotatable bonds in this compound may reduce binding rigidity compared to the target compound’s four estimated rotatable bonds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives. Subsequent functionalization with the morpholinyl ethyl group is achieved through nucleophilic substitution or coupling reactions. For example, a related benzimidazole derivative with a morpholinyl ethyl group was synthesized by refluxing intermediates in DMF with sodium metabisulfite adducts, followed by purification via chromatography .
- Optimization : Reaction conditions such as solvent choice (e.g., DMF for high polarity), temperature control (reflux at 130°C), and catalyst use (e.g., Na₂SO₄ for drying) are critical. Monitoring with TLC and optimizing stoichiometric ratios of reagents can improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzothiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the morpholinyl ethyl group (N-CH₂ protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Key markers include C=O stretches (~1680 cm⁻¹) for the carboxamide and C-N stretches (~1250 cm⁻¹) for the morpholine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the enzyme inhibition efficacy of this compound across different assay systems?
- Approach :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH, ionic strength) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
- Structural Analysis : Perform molecular docking to identify binding site discrepancies. For example, morpholinyl ethyl groups may exhibit conformational flexibility, altering interactions in different enzyme isoforms .
- Case Study : A benzothiazole derivative showed variable IC₅₀ values (1–10 µM) against topoisomerase I due to assay pH differences; adjusting to physiological pH (7.4) resolved contradictions .
Q. What computational strategies are recommended for predicting the binding modes of this compound with potential biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, DNA gyrase). Focus on the benzothiazole core’s planar structure for π-π stacking and the morpholinyl group for hydrogen bonding .
- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-target complexes. For example, a morpholinyl-substituted benzimidazole exhibited stable binding to DNA gyrase via hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with activity trends to guide structural optimization .
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?
- Protocol :
- In Vitro Assays : Measure metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 monolayers. The morpholinyl group may enhance solubility but reduce membrane penetration .
- In Vivo Studies : Administer the compound intravenously/orally to rodents, with plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites. For related benzothiazoles, t₁/₂ ranged 2–6h, suggesting moderate clearance .
- Tissue Distribution : Use radiolabeled analogs to track accumulation in target organs (e.g., tumors) versus off-target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
